5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one
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Overview
Description
“5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one” is a complex organic compound that features a benzoxazine ring fused with a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one” typically involves multi-step organic reactions. The starting materials often include chlorinated benzoxazine derivatives and pyridinone precursors. Key steps may involve:
Nucleophilic substitution: reactions to introduce the chloro group.
Cyclization: reactions to form the benzoxazine ring.
Carbonylation: reactions to attach the carbonyl group to the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: for controlled synthesis.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Amines, thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Materials Science: Application in the development of new materials with specific properties.
Polymer Chemistry: Use as a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action for “5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one” would depend on its specific application. Generally, it may involve:
Binding to molecular targets: such as enzymes or receptors.
Modulating biochemical pathways: by inhibiting or activating specific proteins.
Interacting with cellular components: to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine derivatives: Compounds with similar benzoxazine structures.
Pyridinone derivatives: Compounds with similar pyridinone structures.
Uniqueness
- The unique combination of benzoxazine and pyridinone moieties in this compound may confer distinct chemical and biological properties.
- Its specific substitution pattern (e.g., chloro and methyl groups) may result in unique reactivity and interactions.
This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.
Properties
IUPAC Name |
5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-9-6-14(20)11(7-18-9)16(21)19-8-10(2)22-15-12(17)4-3-5-13(15)19/h3-7,10H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJIFOFRRMCMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C(=CC=C2)Cl)C(=O)C3=CNC(=CC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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